![molecular formula C22H28FN5O2 B2715425 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 922099-09-0](/img/structure/B2715425.png)
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide” is a pyrazolopyrimidine derivative . Pyrazolopyrimidines are a class of compounds that have been studied for their various pharmacological effects .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines and related compounds has been studied extensively. For example, the structure of rat neuronal nitric oxide synthase heme domain in complex with a similar compound has been determined using X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving pyrazolopyrimidines are complex and can be tuned for better efficacy. For instance, the p-methoxy (alkoxy) groups are critical for inhibition .Aplicaciones Científicas De Investigación
Cancer Research
This compound is associated with the proliferation and differentiation of cells, and its continuous activation and overexpression can cause cancer . It is synthesized based on scaffold hopping and computer-aided drug design . Among the synthesized derivatives, compound C03 showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
TRK Inhibitors
The compound is used in the design, synthesis, and biological evaluation of pyrazolo [3,4-b]pyridine derivatives as TRK inhibitors . TRKs, tropomyosin receptor kinases, have three subtypes, namely TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family . The compound has shown potential for further exploration in this field .
Treatment of Chronic Heart Failure
The compound is a soluble guanylate cyclase stimulator used for the treatment of chronic heart failure .
Vasodilator Agent
It acts as a vasodilator agent, a drug used to cause dilation of the blood vessels .
Antihypertensive Agent
The compound also serves as an antihypertensive agent, a drug used in the treatment of acute or chronic vascular hypertension .
Soluble Guanylate Cyclase Activator
It has the role of a soluble guanylate cyclase activator, a compound that binds to and activates soluble guanylate cyclase (EC 4.6.1.2) .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN5O2/c1-3-6-17(7-4-2)21(29)24-10-11-28-20-19(13-26-28)22(30)27(15-25-20)14-16-8-5-9-18(23)12-16/h5,8-9,12-13,15,17H,3-4,6-7,10-11,14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZZRQWKSOWGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.